REACTION_CXSMILES
|
[CH2:1]([N:8]=[C:9]=[S:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[CH2:11]([NH2:19])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]>C1C=CC=CC=1>[CH2:1]([NH:8][C:9]([NH:19][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[S:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]
|
Name
|
|
Quantity
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3.14 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)N=C=S
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 41° C
|
Type
|
TEMPERATURE
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Details
|
The mixture was then refluxed on a steam-bath for about 20 minutes, until the mixture
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The solution was then evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)NC(=S)NCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: CALCULATEDPERCENTYIELD | 105.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |